N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine
Overview
Description
N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is a synthetic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors, such as an α-hydroxy ketone and an amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Reactions involving the oxazole ring, such as nucleophilic substitution.
Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine form of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine would depend on its specific interactions with molecular targets. The Boc group can be removed to reveal the active amine, which can then interact with enzymes or receptors. The oxazole ring might also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanine: Similar structure but without the oxazole ring.
3(5-oxazolyl)-DL-alanine: Lacks the Boc protecting group.
N-(tert-butoxycarbonyl)-3(5-thiazolyl)-DL-alanine: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is unique due to the presence of both the Boc protecting group and the oxazole ring, which can impart specific chemical and biological properties.
Biological Activity
N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine is a synthetic amino acid derivative characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Synthesis
This compound is synthesized through several steps involving the protection of the amino group and the formation of the oxazole ring. The synthesis typically includes:
- Protection of the Amino Group : The amino group of alanine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Formation of the Oxazole Ring : This involves cyclization reactions with appropriate precursors, such as α-hydroxy ketones and amides.
The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The removal of the Boc group reveals an active amine that can engage with enzymes or receptors. The oxazole ring may enhance binding affinity to specific protein sites, potentially influencing enzyme activity or receptor interactions .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of alanine have shown effectiveness against Gram-negative bacteria, suggesting that this compound may also possess similar activity .
Analgesic Potential
Studies have explored the analgesic effects of amino acid derivatives, which may include this compound. The compound's ability to interact with pain receptors could position it as a candidate for pain management therapies .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(tert-butoxycarbonyl)-L-alanine | L-isomer without oxazole ring | General amino acid properties |
3(5-oxazolyl)-DL-alanine | DL-isomer without Boc protecting group | Potential antimicrobial effects |
N-(tert-butoxycarbonyl)-3(5-thiazolyl)-DL-alanine | Contains thiazole instead of oxazole | Similar potential activities |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives based on alanine showed promising antibacterial activity against various pathogens, suggesting that modifications like the addition of an oxazole ring could enhance efficacy .
- Analgesic Activity Evaluation : Research utilizing radioligand binding assays indicated that certain alanine derivatives could effectively modulate pain pathways, providing a basis for further investigation into this compound's analgesic properties .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-8(9(14)15)4-7-5-12-6-17-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNIBRMACJMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254438-84-1 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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